molecular formula C5H5N B101791 Pyridine-2,6-d2 CAS No. 17265-96-2

Pyridine-2,6-d2

Cat. No.: B101791
CAS No.: 17265-96-2
M. Wt: 81.11 g/mol
InChI Key: JUJWROOIHBZHMG-KFRNQKGQSA-N
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Description

Pyridine-2,6-d2 is a deuterated derivative of pyridine, where two hydrogen atoms at the 2 and 6 positions of the pyridine ring are replaced by deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique isotopic properties, which can be utilized in spectroscopic studies and kinetic isotope effect investigations.

Mechanism of Action

Target of Action

It has been used in the synthesis of new heterocyclic polyurethane materials . It’s also been reported to have significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing .

Mode of Action

It has been reported that the inclusion of the pyridine derivative into polyurethane urea chain structure had been successful . The obtained polyurethane matrix structure was characterized through fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups .

Biochemical Pathways

It has been involved in the synthesis of new heterocyclic polyurethane materials . It’s also been reported to have roles in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing .

Pharmacokinetics

A study reported that a polymer-interferon alpha conjugate synthesized using pyridine-2,6-dicarboxaldehyde showed significantly improved pharmacokinetics .

Result of Action

It has been reported that the introduction of 2,6-pyridinedicarboxamide into the main chains of linear and crosslinked polyurethanes resulted in materials with improved thermal stability compared with conventional polyurethanes .

Action Environment

A study reported that a light-conversion agent synthesized using pyridine-2,6-dicarboxaldehyde showed high compatibility and stability for light-conversion agricultural films .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2,6-d2 typically involves the deuteration of pyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete exchange of hydrogen atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,6-d2 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pyridine-2,6-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis. Its deuterated form is valuable in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.

    Biology: Employed in isotope labeling studies to trace metabolic pathways and enzyme mechanisms.

    Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.

    Industry: Applied in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium.

Comparison with Similar Compounds

    Pyridine: The non-deuterated parent compound.

    Pyridine-2,6-dicarboxamide: A derivative with carboxamide groups at the 2 and 6 positions.

    Pyridine-2,6-dicarboxylic acid: A derivative with carboxylic acid groups at the 2 and 6 positions.

Comparison: Pyridine-2,6-d2 is unique due to the presence of deuterium atoms, which impart distinct isotopic properties. This makes it particularly valuable in spectroscopic studies and kinetic isotope effect investigations, where the behavior of deuterium can provide additional insights compared to its non-deuterated counterparts. The other similar compounds, while structurally related, do not offer the same isotopic advantages and are used for different applications based on their functional groups.

Properties

IUPAC Name

2,6-dideuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-KFRNQKGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=NC(=CC=C1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Recently attentiaon has been directed to the use of compounds of the N-F class, i.e. having an N-F bond, as electrophilic fluorinating agents. The prototypical member of this class is perfluoro-N-fluoropiperidine (R. E. Banks and G. E. Williamson, Chem. Ind. (London), 1964, 1864 and R. E. Banks et al, J. Chem. Soc., Perkin Trans. I, 1972, 1098). However, this compound is obtainable only in low yields by electrochemical fluorination of pyridine (about 8% yield) or 2-fluoropyridine (about 13% yield) in anhydrous hydrogen fluoride. Furthermore, it has been found to be inadequately reactive in several applications and, on transfer of fluorine to a carbanionic substrate, liberates the imidoyl fluoride perfluoro-1-azacyclohex-1-ene which then competes for the substrate. Similar problems militate against use of the analogous compounds perfluoro-(N-fluoro-2,6-dimethylpiperidine) and perfluoro-N-fluoromorpholine (R. E. Banks et al, J. Chem. Soc., Perkin Trans. I, 1988, 2805) and of poly[perfluoro-(N-fluoropiperidin-4-ylethylene)] (R. E. Banks & E. Tsiliopoulos, J. Fluorine Chem., 1986, 34, 281) as electrophilic fluorinating agents.
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13%
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8%

Synthesis routes and methods II

Procedure details

Following the same general procedure as in Example 1, a gaseous mixture of 1,3-butadiene (2.1% by volume), formaldehyde (1.7% by volume), ammonia (7.8% by volume), air 31.5% by volume), steam (33.2% by volume) and nitrogen (23.7% by volume) was passed through a fluidised bed of "Synclyst" catalyst (previously treated with fluosilicic acid in an amount corresponding to 5% by weight of the catalyst) maintained at 320° C. The contact time was 4.9 seconds and the mixture was passed over a period of 4 hours during which time 0.41 mole of 1,3-butadiene and 0.33 mole of formaldehyde were fed. 0.352 mole of unreacted butadiene was recovered corresponding to a molar conversion of 14.8%. A total of 0.027 mole of pyridine and 0.0055 mole of 3-methylpyridine were formed, corresponding to a pyridine yield of 44% of the butadiene consumed.
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0.352 mol
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0.027 mol
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Synthesis routes and methods III

Procedure details

Specifically, Examples of the above-described U.S. Pat. No. 4,861,894 describe that the pyridine bases are synthesized using acetaldehyde and formaldehyde as starting materials to obtain pyridine yield of 47% and picoline yield of 17% (total yield of 61%). Furthermore, Japanese Patent Publication Kokoku No. 92368/1994 [Japanese Patent Publication Kokai No. 181256/1987] and Japanese Patent Publication Kokoku No. 92369/1994 [Japanese Patent Publication Kokai No. 139168/1988] describe processes in which there are employed zeolites in or on to which Tl, Co, and Pb compounds are carried.
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17%
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47%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

The condensate 13 led to the working up after addition of 1800 ml of benzene per hour separated into 2 phases. The aqueous phase was extracted with 1800 ml of benzene hourly. In the distillation of the benzene phases there resulted per hour 851 grams of pyridine and 862 grams of 3-methylpyridine corresponding to a yield of 98.4% of pyridine and 99.5% yield of 3-methylpyridine based on the content of reaction gases supplied.
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1800 mL
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99.5%
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98.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridine-2,6-d2
Reactant of Route 2
Pyridine-2,6-d2
Reactant of Route 3
Pyridine-2,6-d2
Reactant of Route 4
Pyridine-2,6-d2
Reactant of Route 5
Pyridine-2,6-d2
Reactant of Route 6
Pyridine-2,6-d2
Customer
Q & A

Q1: Why is the study of pyridine-2,6-d2 important in vibrational spectroscopy?

A: Isotopic substitution, like replacing hydrogen with deuterium in this compound, causes predictable shifts in vibrational frequencies. These shifts help researchers assign vibrational modes to specific atomic motions within the molecule. By comparing the spectra of pyridine and its deuterated analogs, a more complete understanding of pyridine's vibrational behavior emerges. [, , ]

Q2: What are some of the key spectroscopic techniques used to study this compound?

A: Researchers utilize a combination of infrared (IR) and Raman spectroscopy to analyze the vibrational characteristics of this compound. IR spectroscopy reveals information about changes in dipole moment during molecular vibrations, while Raman spectroscopy probes polarizability changes. The combined data from these techniques, including depolarization ratios obtained from Raman measurements, offer a comprehensive picture of molecular vibrations. [, , ]

Q3: How does the vibrational assignment of this compound compare to that of pyridine?

A: While the overall vibrational patterns share similarities, the isotopic substitution in this compound necessitates adjustments to the vibrational assignments compared to pyridine. These adjustments primarily involve the B2 symmetry modes and are crucial for achieving consistency with observed spectroscopic data and theoretical calculations. [, ]

Q4: How has computational chemistry contributed to our understanding of this compound's vibrational behavior?

A: Computational models, employing methods like normal coordinate analysis with modified Urey-Bradley force fields, have been instrumental in refining the vibrational assignments of this compound. [] These calculations provide insights into the force constants associated with specific bonds and angles within the molecule, allowing for a more accurate prediction and interpretation of vibrational frequencies.

Q5: Beyond fundamental vibrational analysis, how else has this compound been utilized in research?

A: this compound has proven valuable in surface-enhanced Raman scattering (SERS) studies. Researchers observed SERS spectra of this compound in silver borohydride sols, providing insights into adsorption mechanisms and the role of aggregation in SERS enhancement. [] This research highlights the potential of this compound as a probe molecule in surface science.

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